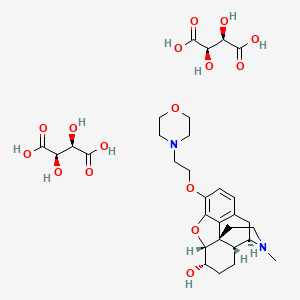![molecular formula C18H32N2O B14442708 1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL CAS No. 76468-06-9](/img/structure/B14442708.png)
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL is an organic compound that features both amine and alcohol functional groups. This compound is of interest due to its unique structure, which combines a benzyl group with an ethylhexyl chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL can be achieved through several methods. One common approach involves the reductive amination of a ketone or aldehyde with an amine. For instance, the reaction between benzyl(2-ethylhexyl)amine and 3-aminopropan-2-ol under reductive conditions can yield the desired product. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted amines or alcohols
Wissenschaftliche Forschungsanwendungen
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding, affecting the solubility and reactivity of the compound. These interactions can modulate enzyme activities, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL can be compared with other similar compounds, such as:
1-Amino-3-[benzyl(2-methylhexyl)amino]propan-2-OL: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
1-Amino-3-[benzyl(2-ethylpentyl)amino]propan-2-OL: Similar structure but with a pentyl chain, affecting its hydrophobicity and reactivity.
1-Amino-3-[benzyl(2-ethylheptyl)amino]propan-2-OL: Similar structure but with a heptyl chain, influencing its solubility and interaction with biological molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Eigenschaften
CAS-Nummer |
76468-06-9 |
|---|---|
Molekularformel |
C18H32N2O |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
1-amino-3-[benzyl(2-ethylhexyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H32N2O/c1-3-5-9-16(4-2)13-20(15-18(21)12-19)14-17-10-7-6-8-11-17/h6-8,10-11,16,18,21H,3-5,9,12-15,19H2,1-2H3 |
InChI-Schlüssel |
CCMZIGYREVAKNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN(CC1=CC=CC=C1)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
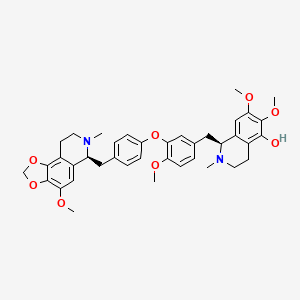
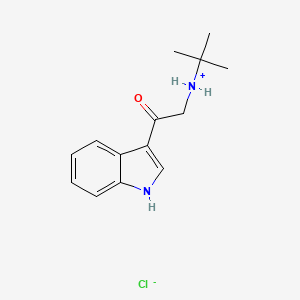
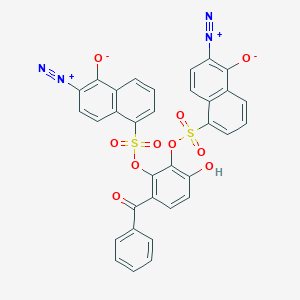
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
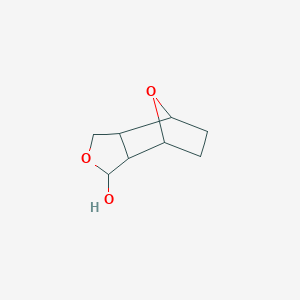
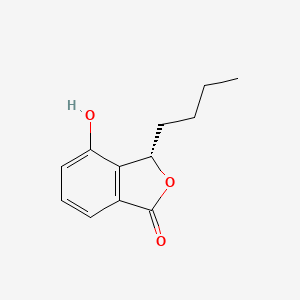

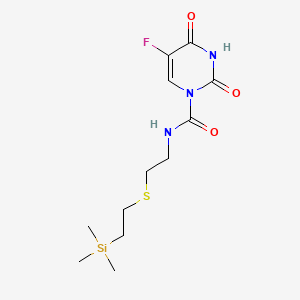

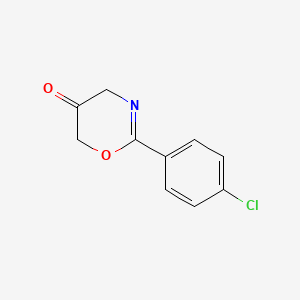
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
